molecular formula C18H19ClN2O3 B267491 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

カタログ番号 B267491
分子量: 346.8 g/mol
InChIキー: YTYOUSJVUBBIPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.

作用機序

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 works by selectively inhibiting sGC, which is responsible for the synthesis of cGMP in response to NO signaling. cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The inhibition of sGC by 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 leads to a reduction in cGMP levels, which results in the relaxation of smooth muscle cells and a reduction in vascular tone.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to have various biochemical and physiological effects. In preclinical studies, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to increase cGMP levels, reduce oxidative stress, and improve cardiac function in a rat model of heart failure. 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has also been shown to reduce pulmonary artery pressure in a rat model of pulmonary hypertension by inhibiting hypoxic vasoconstriction. In addition, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to improve erectile function in a rat model by increasing penile blood flow.

実験室実験の利点と制限

One of the advantages of using 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 in lab experiments is its selectivity for sGC. This allows for the specific inhibition of cGMP synthesis in response to NO signaling, which can help to elucidate the role of cGMP in various physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 is its potential off-target effects, which can lead to unintended consequences in lab experiments. In addition, the use of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 in lab experiments may not accurately reflect its potential therapeutic applications in humans, as preclinical studies may not always translate to clinical efficacy.

将来の方向性

There are several future directions for the study of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691. One potential direction is the development of more potent and selective sGC inhibitors for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of sGC inhibitors with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, which are commonly used for the treatment of erectile dysfunction. Additionally, further studies are needed to elucidate the potential off-target effects of sGC inhibitors and their potential impact on human health.

合成法

The synthesis of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 involves the reaction of 4-chlorophenol with propionyl chloride to form 4-chlorophenyl propionate. This intermediate is then reacted with 3-aminobenzoic acid to form the amide intermediate. The final product is obtained by reacting the amide intermediate with 2-bromo-1-(4-chlorophenoxy)propane in the presence of a palladium catalyst.

科学的研究の応用

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In a preclinical study, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 was shown to improve cardiac function in a rat model of heart failure by increasing cGMP levels and reducing oxidative stress. In another study, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 was shown to reduce pulmonary artery pressure in a rat model of pulmonary hypertension by inhibiting hypoxic vasoconstriction. 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction, where it was shown to improve erectile function in a rat model by increasing penile blood flow.

特性

製品名

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

分子式

C18H19ClN2O3

分子量

346.8 g/mol

IUPAC名

2-(4-chlorophenoxy)-N-[3-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C18H19ClN2O3/c1-3-17(22)20-14-5-4-6-15(11-14)21-18(23)12(2)24-16-9-7-13(19)8-10-16/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

YTYOUSJVUBBIPN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl

正規SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。